

A Comparative Guide to TP-238 and Other Bromodomain Probes for Researchers

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Compound of Interest

Compound Name: TP-238

Cat. No.: B1193851

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For researchers, scientists, and drug development professionals, the selection of a specific chemical probe is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the bromodomain probe **TP-238** with other well-characterized inhibitors targeting different bromodomain families. The information presented here, supported by experimental data, is intended to facilitate the selection of the most appropriate tool for your research needs.

TP-238 is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).^{[1][2][3]} BPTF is a core component of the Nucleosome Remodeling Factor (NURF) complex and is involved in c-MYC driven transcription, making it a target of interest in cancer research.^{[1][2]} CECR2 is implicated in neurulation and the DNA damage response.^{[2][4]} This guide compares **TP-238** to the well-known BET family inhibitor (+)-JQ1, the SMARCA2/4 and PB1 inhibitor PFI-3, and the PCAF/GCN5 inhibitor GSK4027, providing a broad overview of available tools for studying the "readers" of histone acetylation.

Performance Comparison of Bromodomain Probes

The following table summarizes the key quantitative data for **TP-238** and other selected bromodomain probes. This data is compiled from various biochemical and cellular assays, providing a basis for comparing their potency, selectivity, and cellular engagement.

Probe	Target Bromodomain(s)	In Vitro Potency (IC50/Kd)	Cellular Target Engagement (EC50)	Negative Control	Key Selectivity Notes
TP-238	CECR2, BPTF	CECR2: IC50 = 30 nM (AlphaScreen), Kd = 10 nM (ITC)[1][2][3][5][6][7] BPTF: IC50 = 350 nM (AlphaScreen), Kd = 120 nM (ITC)[1][2][3][5][6][7]	200-300 nM (NanoBRET™ for both CECR2 and BPTF)[1][2]	TP-422[1][2]	Closest off-target is BRD9 (IC50 = 1.4 μM).[1][2] No activity against 338 kinases at 1 μM.[1][2]
(+)-JQ1	BRD2, BRD3, BRD4, BRDT (BET family)	BRD4(1): Kd = ~50 nM[8][9] BRD4(2): Kd = ~90 nM[8][9]	Induces apoptosis and cell cycle arrest in various cancer cell lines.[8][10]	(-)-JQ1[11]	Highly selective for the BET family of bromodomains.[8]
PFI-3	SMARCA2, SMARCA4, PB1(5)	SMARCA4: Kd = 89 nM[12][13][14][15][16] PB1(5): Kd = 48 nM[12][15]	Accelerates FRAP recovery in cells at 1 μM.[12][15]	Not explicitly defined in the search results.	Displays over 30-fold selectivity over other bromodomain sub-families.[12][15]
GSK4027	PCAF, GCN5	PCAF: pIC50 = 7.4 (TR-FRET), Ki = 1.4 nM (BROMOsca	IC50 = 60 nM (NanoBRET™ for PCAF)[20][21]	GSK4028 (enantiomer)[19][20]	≥18000-fold selectivity over the BET family and ≥70-fold

n)[17][18][19]
[20] GCN5: Ki
= 1.4 nM
(BROMOsca
n)[17][18][20]

selectivity
over other
bromodomain
families.[19]
[20]

Experimental Methodologies

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data. Below are the methodologies for the key assays cited in this guide.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the binding of the bromodomain to a biotinylated histone peptide.[22]

- Reagents: His-tagged bromodomain protein, biotinylated acetylated histone peptide, Streptavidin-coated Donor beads, and anti-His antibody-conjugated Acceptor beads. All reagents are diluted in an assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, and 0.05% CHAPS).[2]
- Procedure:
 - Add test compounds at various concentrations to the wells of a 384-well plate.
 - Add the His-tagged bromodomain protein and the biotinylated histone peptide to the wells.
 - Incubate at room temperature to allow for binding.
 - Add the Donor and Acceptor beads.
 - Incubate in the dark at room temperature.
 - Read the plate on an AlphaScreen-capable microplate reader.

- **Data Analysis:** The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a macromolecule, providing thermodynamic parameters of the interaction.[\[23\]](#)

- **Sample Preparation:** The bromodomain protein is placed in the sample cell, and the inhibitor is loaded into the injection syringe. Both are in the same buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).[\[1\]](#)
- **Procedure:**
 - A series of small injections of the inhibitor are titrated into the protein solution.
 - The heat released or absorbed during each injection is measured.
- **Data Analysis:** The resulting data is fitted to a binding model to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy (ΔH) of binding.

NanoBRET™ Target Engagement Assay

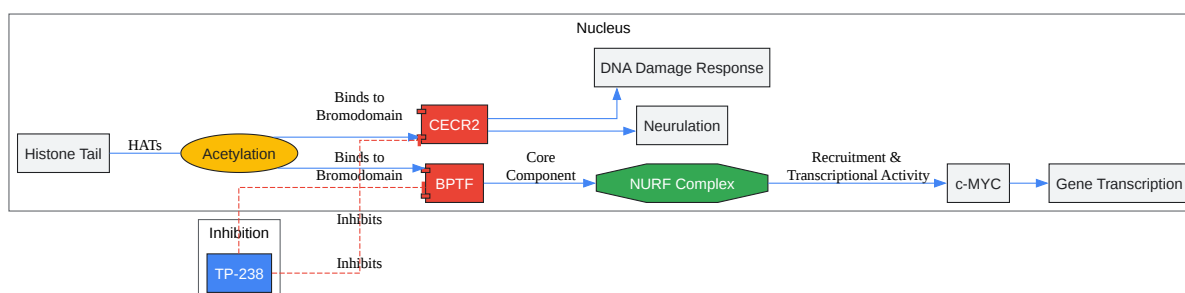
This live-cell assay quantifies the binding of a compound to its target protein by measuring Bioluminescence Resonance Energy Transfer (BRET).[\[24\]](#)[\[25\]](#)

- **Cell Preparation:** Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the target bromodomain fused to NanoLuc® luciferase.[\[2\]](#)[\[24\]](#)
- **Procedure:**
 - Transfected cells are plated in a white 96-well plate.
 - Cells are treated with a cell-permeable fluorescent tracer that binds to the target bromodomain, along with varying concentrations of the test compound.[\[2\]](#)[\[24\]](#)
 - After an incubation period to reach binding equilibrium, the NanoBRET™ Nano-Glo® Substrate is added.[\[24\]](#)

- The donor (460 nm) and acceptor (618 nm) emission signals are measured.[24]
- Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The displacement of the tracer by the test compound results in a decrease in the BRET signal, from which the intracellular EC50 value is determined.[24]

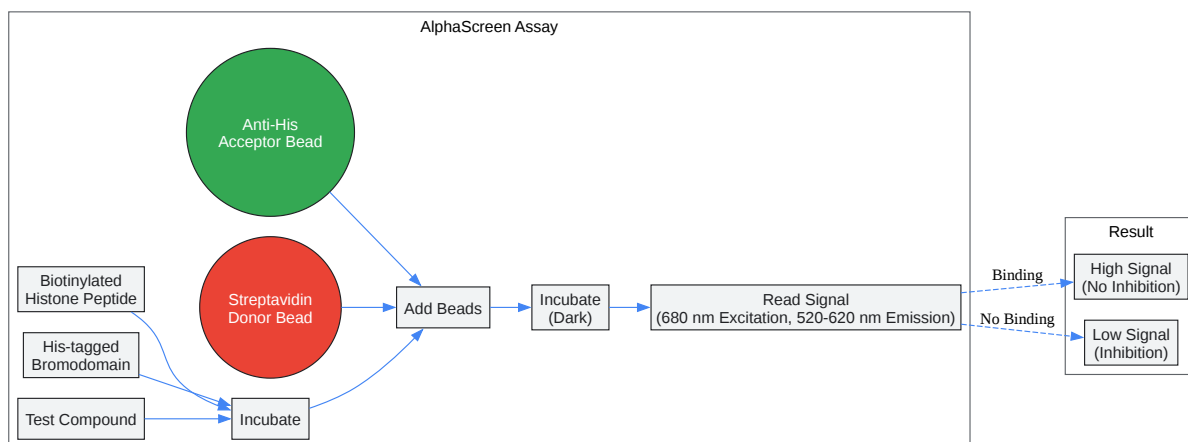
Signaling Pathway and Experimental Workflow Visualizations

To further aid in understanding the context of **TP-238**'s targets and the experimental procedures, the following diagrams are provided.



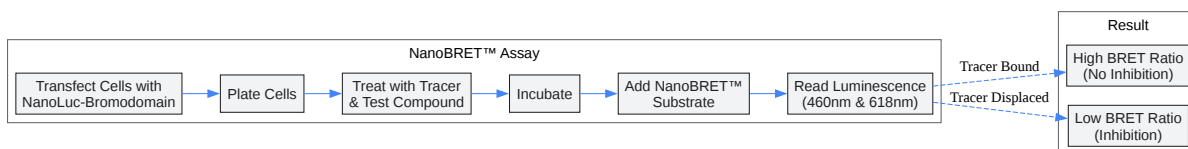
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Caption: Simplified signaling pathway of CECR2 and BPTF.



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Caption: Experimental workflow for the AlphaScreen assay.



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Caption: Experimental workflow for the NanoBRET™ target engagement assay.

This guide provides a starting point for comparing **TP-238** to other bromodomain probes. The selection of a probe should always be guided by the specific biological question, the cellular context, and the experimental setup. It is recommended to consult the primary literature for the most detailed information on each probe and its appropriate use.

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